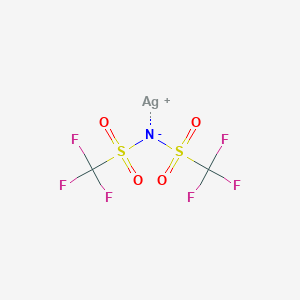

Silver bis(trifluoromethanesulfonyl)imide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

silver;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.Ag/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLTRBDKXZSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2AgF6NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189114-61-2 | |

| Record name | Silver Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physical Properties of Silver Bis(trifluoromethanesulfonyl)imide

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the physical properties of Silver bis(trifluoromethanesulfonyl)imide, also known as Silver triflimide or AgTFSI. As a Senior Application Scientist, the aim is to provide not just data, but also a deeper understanding of how these properties influence the compound's behavior and application in various scientific endeavors.

Executive Summary: The Essence of a Unique Silver Salt

This compound (AgTFSI) is a highly versatile and stable silver salt that has found significant utility in organic synthesis, materials science, and electrochemistry.[1] Its distinct characteristics are largely imparted by the bulky and weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. This guide will delve into the fundamental physical properties of AgTFSI, providing a solid foundation for its effective and safe use in research and development.

Fundamental Physical and Chemical Characteristics

A precise understanding of the physical constants of AgTFSI is essential for its appropriate handling, storage, and application. The following table summarizes these key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂AgF₆NO₄S₂ | [2][3] |

| Molecular Weight | 388.01 - 388.02 g/mol | [2][3][4][5][6] |

| Appearance | White to off-white or light yellow/orange powder or solid.[1][5] | [1][5] |

| Melting Point | 248.8 °C - 249 °C | [1][5] |

| Solubility | Soluble in water and various organic solvents.[1][7] | [1][7] |

| Stability | Light, heat, and moisture sensitive. Should be stored under an inert gas. |

Expert Insight: The remarkable solubility of AgTFSI in a wide array of organic solvents is a direct result of the delocalized negative charge across the large TFSI⁻ anion. This charge dispersal weakens the ionic interaction with the silver cation, facilitating solvation by organic solvent molecules. This property offers a significant advantage over more common silver salts like silver chloride, which have very limited solubility in non-aqueous media.

Structural and Spectroscopic Profile

The arrangement of atoms and their electronic environment define the reactivity and characteristics of AgTFSI. Spectroscopic methods are invaluable for confirming the identity and purity of this compound.

Crystalline Structure

The solid-state structure of AgTFSI, as determined by X-ray crystallography, reveals a complex coordination environment for the silver cation. The silver ion is typically coordinated by oxygen and nitrogen atoms from the sulfonyl groups of the TFSI⁻ anions. The weakness of this coordination in the solid state is a precursor to its "non-coordinating" behavior in solution.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of AgTFSI is characterized by strong absorption bands corresponding to the S=O and C-F stretching vibrations. These distinctive peaks serve as a reliable fingerprint for the TFSI⁻ anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton NMR is not applicable, ¹³C and ¹⁹F NMR are highly informative. The ¹⁹F NMR spectrum typically shows a single resonance, indicating the chemical equivalence of the six fluorine atoms in the two trifluoromethyl groups.

Methodologies for Physical Property Determination

Verifying the physical properties of AgTFSI is a critical step in quality control and experimental design. The following protocols outline standard procedures for these measurements.

Melting Point Determination: A Barometer of Purity

Principle: The melting point is a fundamental physical property that provides a quick and reliable assessment of a compound's purity. A sharp melting range that aligns with the literature value is indicative of high purity.

Experimental Protocol:

-

Sample Preparation: A small quantity of dry, finely powdered AgTFSI is carefully packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is utilized.

-

Measurement: The capillary tube is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Self-Validation: The narrowness of the melting range is a key indicator of purity. Impurities will typically cause a depression and broadening of the melting range.

Solubility Assessment: A Practical Guide

Principle: Understanding the solubility of AgTFSI in different solvents is crucial for its use in reactions and for developing purification strategies.

Experimental Workflow:

Caption: A simple workflow for the qualitative assessment of solubility.

Expert Insight: When performing solubility tests, it is imperative to use solvents of the same grade and dryness as those intended for the actual experiment. Trace amounts of water can significantly influence the solubility and reactivity of AgTFSI.

Safety, Handling, and Storage: Ensuring Integrity and Well-being

The hygroscopic and light-sensitive nature of AgTFSI necessitates careful handling and storage to preserve its quality.

-

Storage: The compound should be stored in a tightly sealed, light-resistant container, under an inert atmosphere, and at a low temperature (frozen, <0°C).[1]

-

Handling: Due to its corrosive nature, AgTFSI must be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[8][9] It causes severe skin burns and eye damage.[2][10] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8][9] If inhaled, move the person to fresh air.[8][9] If swallowed, rinse the mouth and do not induce vomiting.[8][9]

-

Disposal: AgTFSI should be disposed of in accordance with local, state, and federal regulations for hazardous waste.[8]

Conclusion: A Versatile Tool for Modern Science

This compound possesses a unique combination of physical properties that make it an invaluable reagent in contemporary chemical research. Its high solubility in organic solvents, thermal stability, and the non-coordinating character of its anion are key attributes that contribute to its wide range of applications. A thorough understanding of its physical characteristics, as outlined in this guide, is fundamental to its successful and safe utilization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C2AgF6NO4S2 | CID 11383651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. americanelements.com [americanelements.com]

- 6. chemscene.com [chemscene.com]

- 7. Sliver bis(trifluoromethane sulfonimide) | 189114-61-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | 189114-61-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Guide to the Synthesis and Preparation of Silver Bis(trifluoromethanesulfonyl)imide (AgTFSI)

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and preparation of Silver bis(trifluoromethanesulfonyl)imide, a versatile and highly valuable reagent in modern chemistry.

Introduction: The Significance of this compound (AgTFSI)

This compound, also known as silver triflimide or AgTFSI, is a silver salt distinguished by its unique properties and broad applicability in diverse chemical fields.[1][2] Its chemical formula is C₂AgF₆NO₄S₂, with a molecular weight of approximately 388.01 g/mol . The compound typically appears as a white to off-white solid and has a melting point of about 249 °C.[1]

The utility of AgTFSI stems from the combination of a silver cation (Ag⁺) and the large, non-coordinating bis(trifluoromethanesulfonyl)imide anion (TFSI⁻ or Tf₂N⁻). This anion imparts excellent thermal stability and solubility in a range of organic solvents.[1] These characteristics make AgTFSI an effective catalyst in organic synthesis, particularly in reactions demanding high selectivity and reactivity.[1][2] Key application areas include:

-

Catalysis: It serves as a catalyst in various organic transformations, such as the C-3 regioselective alkylation of indole derivatives.[2]

-

Materials Science: AgTFSI is employed in the development of advanced materials, including ionic liquids and as a p-type dopant for perovskite and dye-sensitized solar cells.[1][2]

-

Nanotechnology: It is a precursor for the fabrication of silver nanoparticles, which have applications in electronics and antimicrobial coatings.[1]

-

Electrochemistry: The compound is utilized as an electrolyte in lithium-ion batteries to enhance their efficiency and lifespan.[1]

This guide will now delve into the practical aspects of synthesizing this important compound, emphasizing safety, procedural integrity, and the scientific rationale behind the methodology.

Core Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved through the reaction of a silver salt, such as silver oxide or silver carbonate, with bis(trifluoromethanesulfonyl)imide (HNTf₂).[1] The following protocol details a reliable method using silver carbonate. The underlying principle is a straightforward acid-base reaction where the acidic proton of HNTf₂ reacts with the carbonate base to form water and carbon dioxide, driving the reaction to completion, with the silver cation replacing the proton.

Quantitative Data Summary

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Typical Quantity |

| Bis(trifluoromethanesulfonyl)imide (HNTf₂) | 281.14 | 1.0 | 10.0 g |

| Silver(I) Carbonate (Ag₂CO₃) | 275.75 | >0.5 (slight excess) | 5.5 g |

| Deionized Water | 18.02 | Solvent | 100 mL |

Experimental Workflow Diagram

Caption: A schematic overview of the synthesis, work-up, and purification of AgTFSI.

Detailed Step-by-Step Methodology

-

Reagent Preparation: In a well-ventilated fume hood, carefully weigh 10.0 g of bis(trifluoromethanesulfonyl)imide and dissolve it in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar. Causality: HNTf₂ is a strong acid and readily dissolves in water.

-

Reaction Initiation: To the stirred solution, add 5.5 g of silver(I) carbonate. A slight excess of the silver salt is used to ensure the complete consumption of the more valuable HNTf₂. Causality: The addition of the carbonate base will cause effervescence (release of CO₂) as the reaction begins.

-

Reaction Drive: Gently heat the reaction mixture to approximately 65°C using a water bath. Continue stirring at this temperature for 1-2 hours. Causality: Heating increases the reaction rate and helps to drive the reaction to completion. The temperature is kept moderate to prevent any potential decomposition.

-

Isolation of Crude Product: While the solution is still warm, filter it through a Büchner funnel to remove any unreacted silver carbonate and other insoluble impurities. Causality: Hot filtration prevents the premature crystallization of the product, which is more soluble at higher temperatures.

-

Product Precipitation: Transfer the clear filtrate to a clean flask and concentrate the solution using a rotary evaporator. As the solvent is removed, this compound will precipitate out as a white solid.

-

Purification: For obtaining a high-purity product, recrystallization is recommended. The crude AgTFSI can be recrystallized from a minimal amount of hot deionized water or a suitable organic solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Drying and Storage: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the product thoroughly under vacuum. Store the final product in a sealed container inside a desiccator, protected from light, as silver compounds can be light-sensitive.[2]

Safety and Handling: A Trustworthy Protocol

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4] Therefore, stringent safety measures are imperative during its synthesis and handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3] A face shield is also recommended.[3]

-

Ventilation: All steps of the synthesis and handling should be performed in a well-ventilated chemical fume hood.[4]

-

Handling Precautions: Avoid creating dust.[4] Do not breathe dust or mists.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container should be kept tightly sealed.

-

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

-

If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

Characterization and Quality Control

To ensure the successful synthesis of high-purity this compound, the following characterization techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR can confirm the presence of the trifluoromethyl groups and the overall structure of the TFSI⁻ anion.

-

Melting Point Analysis: A sharp melting point around 249 °C is indicative of high purity.[1]

-

Elemental Analysis: To confirm the elemental composition (C, Ag, F, N, O, S) of the synthesized compound.

Conclusion

This guide provides a comprehensive and technically sound protocol for the synthesis of this compound. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can confidently prepare this versatile reagent for its numerous applications in catalysis, materials science, and beyond. The self-validating nature of the described protocol, coupled with appropriate characterization, ensures the reliable production of high-quality AgTFSI.

References

An In-depth Technical Guide to Silver Bis(trifluoromethanesulfonyl)imide (CAS No. 189114-61-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of silver bis(trifluoromethanesulfonyl)imide, a versatile and highly functional reagent and catalyst. Drawing from established research and practical applications, this document details its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in modern organic synthesis and materials science.

Introduction: The Unique Profile of a Powerful Silver Salt

This compound, also known by its synonym Silver Triflimide and the abbreviation AgNTf₂, is a silver(I) salt of the non-coordinating bis(trifluoromethanesulfonyl)imide anion (NTf₂⁻).[1][2] This compound has emerged as a significant tool in both academic and industrial research due to its unique combination of properties. The Ag⁺ cation acts as a soft and effective Lewis acid, while the NTf₂⁻ anion imparts high thermal stability, solubility in a range of organic solvents, and low nucleophilicity.[3][4]

These characteristics make AgNTf₂ a highly effective catalyst in a variety of organic transformations, an essential component in advanced electrochemical systems, and a precursor for novel materials.[3][5][6] Its utility is particularly pronounced in reactions requiring high selectivity and reactivity, making it a valuable asset in the synthesis of complex molecules, including pharmaceutical intermediates.[3]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of AgNTf₂ is fundamental to its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 189114-61-2 | [1][2][3] |

| Molecular Formula | C₂AgF₆NO₄S₂ | [1][3] |

| Molecular Weight | 388.01 g/mol | [1][6] |

| Appearance | White to off-white or light yellow/orange solid/powder | [3][7] |

| Melting Point | 249 °C (lit.) / 248.8 °C | [3][6] |

| Purity | ≥97% / ≥98% (NMR) | [3][6] |

| Solubility | Soluble in water and various organic solvents. Soluble in DMSO (100 mg/mL). | [1][6] |

| Thermal Stability | Excellent thermal stability. | [3] |

| Sensitivity | Light, moisture, and heat sensitive. | [1][7] |

The structure of the bis(trifluoromethanesulfonyl)imide anion is characterized by the delocalization of the negative charge over the two sulfonyl groups and the nitrogen atom, which contributes to its non-coordinating nature and high stability.

Synthesis and Handling

General Synthesis Pathway

The synthesis of this compound typically involves a metathesis reaction. A common laboratory-scale synthesis involves the reaction of silver(I) oxide (Ag₂O) with bis(trifluoromethanesulfonyl)imide (HNTf₂).[4] The parent acid, HNTf₂, is itself a commercially available superacid.[8]

An alternative approach involves the neutralization of the acid with silver carbonate (Ag₂CO₃), analogous to the synthesis of silver triflate.[9] The reaction proceeds with the formation of water or carbon dioxide and water as byproducts, driving the reaction to completion.

Conceptual Synthesis Workflow:

Caption: General synthesis pathway for this compound.

Safety and Handling Protocol

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[6][10] Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is required. Work should be conducted in a well-ventilated fume hood.[6]

-

Handling: Avoid inhalation of dust. Do not allow the substance to come into contact with skin, eyes, or clothing. The compound is hygroscopic and light-sensitive; handle under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[1][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at or below -4 °C to -20 °C.[3][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of AgNTf₂ is critical. A combination of spectroscopic techniques provides a robust method for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy is the most definitive technique for characterizing the NTf₂⁻ anion. The two trifluoromethyl (CF₃) groups are chemically equivalent, resulting in a single, sharp resonance in the ¹⁹F NMR spectrum.

-

Expected Chemical Shift: The chemical shift for the CF₃ group in the NTf₂⁻ anion typically appears around -79 ppm (referenced to CFCl₃). The exact position can vary slightly depending on the solvent and concentration. For instance, the parent acid HNTf₂ in D₂O shows a signal at -79.16 ppm.[11] Commercial suppliers often specify purity as ≥98% by NMR, underscoring the importance of this technique.[3]

Infrared (IR) Spectroscopy

The IR spectrum of AgNTf₂ is dominated by the strong vibrational modes of the NTf₂⁻ anion. The anion exists as two stable conformers, cis (C₁) and trans (C₂), which are in equilibrium. Their relative populations can be influenced by the physical state (solid vs. liquid) and the surrounding environment. The key vibrational bands are associated with the SO₂ and CF₃ groups.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~1350 | νₐₛ(SO₂) - Asymmetric SO₂ stretch | [7][12] |

| ~1227 | νₐₛ(CF₃) - Asymmetric CF₃ stretch | [7][12] |

| ~1190 | νₛ(SO₂) - Symmetric SO₂ stretch | [7][12] |

| ~1135 | ν(S-N-S) - Asymmetric S-N-S stretch | [7][12] |

| ~1055 | ν(S-N-S) - Symmetric S-N-S stretch | [7][12] |

| ~790 | δ(CF₃) - CF₃ deformation | [7][12] |

| ~740 | ν(C-S) - C-S stretch | [7][12] |

The presence of multiple peaks in certain regions can be attributed to the co-existence of the cis and trans conformers.

Core Applications in Research and Development

The utility of AgNTf₂ stems from its capacity to act as a potent yet mild Lewis acid catalyst and as a high-performance electrolyte component.

Lewis Acid Catalysis in Organic Synthesis

The silver(I) ion in AgNTf₂ is a soft Lewis acid that can coordinate to various functional groups, such as carbonyls and alkynes, activating them towards nucleophilic attack. The non-coordinating nature of the NTf₂⁻ anion is crucial, as it does not interfere with the catalytic cycle, leading to high efficiency.

Key Catalytic Applications:

-

C-3 Regioselective Alkylation of Indoles: AgNTf₂ is widely cited as an effective catalyst for the conjugate addition (Michael addition) of indoles to α,β-unsaturated ketones (enones).[1][5][6] This reaction is fundamental in constructing the indole scaffold, a privileged structure in many pharmaceuticals.

-

Cycloaddition and Cycloisomerization Reactions: It catalyzes cycloadditions of N-acyliminium ions with alkynes and the cycloisomerization of enynes, providing access to complex heterocyclic frameworks.[3][5]

-

Co-catalyst in Gold Catalysis: AgNTf₂ is frequently used as a co-catalyst with gold(I) chloride complexes. It acts as a halide scavenger, generating a highly active cationic gold(I) species in situ, which is a powerful π-acid for activating alkynes and allenes.[13]

Mechanism of Action: Catalysis of Indole Michael Addition

The catalytic cycle for the Michael addition of indole to an enone illustrates the role of AgNTf₂. The silver ion activates the enone, making it more electrophilic and facilitating the attack by the nucleophilic indole.

Caption: Catalytic cycle for AgNTf₂-mediated Michael addition of indole to an enone.

Experimental Protocol: C-3 Alkylation of Indole

This protocol provides a representative procedure for the AgNTf₂-catalyzed conjugate addition of indole to an α,β-unsaturated ketone.

Objective: To synthesize a 3-substituted indole derivative via a silver-catalyzed Michael addition.

Materials:

-

Indole

-

α,β-Unsaturated Ketone (e.g., methyl vinyl ketone)

-

This compound (AgNTf₂)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry, oven-dried flask under an inert atmosphere (N₂ or Ar), add indole (1.0 mmol, 1.0 equiv).

-

Catalyst Addition: Add this compound (0.05 mmol, 5 mol%).

-

Solvent and Reactant Addition: Add anhydrous solvent (e.g., DCM, 5 mL). Stir the mixture until the solids dissolve. Add the α,β-unsaturated ketone (1.2 mmol, 1.2 equiv) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the indole starting material is consumed (typically 2-6 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-3 alkylated indole product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Relevance to Drug Development

The indole nucleus is a cornerstone of medicinal chemistry, found in numerous approved drugs. The C-3 alkylation reaction catalyzed by AgNTf₂ is directly relevant to the synthesis of key pharmaceutical intermediates. For example, the antidepressant drug Vilazodone contains a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile core.[14][15] While various synthetic routes exist for this intermediate, methods involving the alkylation of the indole C-3 position are common. The efficiency and selectivity offered by catalysts like AgNTf₂ make them attractive for developing robust and scalable syntheses of such valuable building blocks.[16]

Applications in Materials Science and Electrochemistry

Beyond catalysis, AgNTf₂ plays a crucial role in advanced materials:

-

Electrolytes for Batteries: The high ionic conductivity and stability of the NTf₂⁻ anion make its salts, including the silver salt, candidates for electrolytes in lithium-ion batteries.[3][17]

-

Perovskite Solar Cells: It has been used as a p-type dopant for hole-transport materials in perovskite solar cells, contributing to enhanced efficiency and stability.[5][6]

-

Ionic Liquids and Nanoparticles: AgNTf₂ serves as a precursor for synthesizing silver-containing ionic liquids and for the fabrication of silver nanoparticles, which have applications in electronics and as antimicrobial agents.[3][17]

Conclusion

This compound is a uniquely versatile compound whose value is rooted in the synergistic properties of its cation and anion. As a Lewis acid catalyst, it provides a mild and efficient route to important chemical transformations, particularly in the functionalization of heterocyclic compounds relevant to drug discovery. Its excellent thermal stability and solubility profile further extend its utility into the realms of materials science and electrochemistry. For researchers and drug development professionals, a solid grasp of the properties, handling, and catalytic behavior of AgNTf₂ is essential for leveraging its full potential in the creation of novel molecules and advanced materials.

References

- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Silver triflimide | C2AgF6NO4S2 | CID 15975413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AgNTf2 catalyzed cycloaddition of N-acyliminium ions with alkynes for the synthesis of the 3,4-dihydro-1,3-oxazin-2-one skeleton - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FTIR [terpconnect.umd.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 10. This compound - AOSynthesis [aosynthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to Silver Bis(trifluoromethanesulfonyl)imide (Silver Triflimide)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

Silver bis(trifluoromethanesulfonyl)imide, a compound frequently referred to by its common synonym, Silver Triflimide, and often abbreviated as AgNTf₂ or AgTFSI, is a highly versatile and powerful reagent in modern chemistry.[1] Its unique combination of a silver cation and the non-coordinating, highly stable bis(trifluoromethanesulfonyl)imide anion underpins its wide-ranging applications, from catalysis in intricate organic syntheses to its role in cutting-edge materials science, such as in perovskite solar cells and nanotechnology.[2] This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights to empower researchers in their scientific endeavors. The triflimide anion's low nucleophilicity and high electrochemical stability make this compound particularly valuable where robustness and specific ionic behavior are paramount.

Nomenclature and Identification: A Compound of Many Names

To facilitate comprehensive literature searches and unambiguous identification, it is crucial to be familiar with the various synonyms and identifiers for this compound.

| Identifier | Value |

| Preferred IUPAC Name | Silver bis(trifluoromethylsulfonyl)azanide |

| Common Synonyms | Silver triflimide, Silver(I) bis(trifluoromethanesulfonyl)imide, AgNTf₂, AgTFSI, Silver bis(trifluoromethylsulfonyl)amide |

| CAS Number | 189114-61-2 |

| Molecular Formula | C₂AgF₆NO₄S₂[3] |

| Molecular Weight | 388.01 g/mol |

| InChI Key | HSYLTRBDKXZSGS-UHFFFAOYSA-N |

Physicochemical Properties at a Glance

The utility of Silver Triflimide is intrinsically linked to its distinct physical and chemical characteristics.

| Property | Value |

| Appearance | White to off-white or light orange solid/powder[1] |

| Melting Point | 249 °C[1] |

| Solubility | Soluble in water.[1] Good solubility in many organic solvents. |

| Sensitivity | Moisture and light sensitive[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[1] |

Synthesis of this compound: A Preparative Protocol

The synthesis of Silver Triflimide is typically achieved through the reaction of silver(I) oxide with bis(trifluoromethanesulfonyl)imide. This acid-base reaction yields the silver salt and water. Careful control of reaction conditions is essential to ensure high purity and yield.

Experimental Protocol: Synthesis from Silver(I) Oxide

Objective: To synthesize high-purity this compound.

Materials:

-

Silver(I) oxide (Ag₂O)

-

Bis(trifluoromethanesulfonyl)imide (HNTf₂)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, suspend silver(I) oxide (1.0 eq) in deionized water.

-

Addition of Acid: Slowly add a solution of bis(trifluoromethanesulfonyl)imide (2.0 eq) in deionized water to the silver(I) oxide suspension with vigorous stirring. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40°C.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by the dissolution of the black silver(I) oxide and the formation of a clear or slightly cloudy solution.

-

Workup: Once the reaction is complete, filter the solution to remove any unreacted silver oxide.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL). The silver triflimide will preferentially move into the organic layer.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to obtain a white crystalline solid.

-

Drying and Storage: Dry the purified product under high vacuum for several hours to remove any residual solvent. Store the final product in a sealed container under an inert atmosphere and protected from light in a freezer.

Causality of Experimental Choices:

-

The use of deionized water as the initial solvent facilitates the reaction between the solid silver oxide and the acidic imide.

-

Dichloromethane is an effective extraction solvent due to the good solubility of silver triflimide in it and its immiscibility with water.

-

Drying over magnesium sulfate removes any dissolved water from the organic phase, which is crucial as the product is moisture-sensitive.

-

Recrystallization is a standard technique to purify solid organic compounds, and the choice of a solvent/anti-solvent system like DCM/hexane allows for the controlled precipitation of the pure product, leaving impurities in the solution.

Applications in Organic Synthesis: A Powerful Catalyst

Silver Triflimide is a widely employed catalyst in a variety of organic transformations, primarily acting as a Lewis acid. Its bulky, non-coordinating anion prevents strong coordination to the metal center, enhancing its catalytic activity.

C-H Functionalization of Indoles: A Detailed Protocol

A significant application of Silver Triflimide is in the C-H functionalization of indoles, a key structural motif in many biologically active molecules. The following protocol details a silver-catalyzed deuteration of indoles, showcasing its role in isotopic labeling for mechanistic studies and drug metabolism research.[4]

Experimental Protocol: Iridium/Silver-Catalyzed Deuteration of Indoles [4]

Objective: To achieve perdeuteration of indole derivatives using a dual catalytic system.

Materials:

-

Indole substrate (e.g., 1-(1H-indol-1-yl)ethan-1-one) (0.23 mmol, 1.0 eq)

-

[Cp*IrCl₂]₂ (5 mol %)

-

This compound (AgNTf₂) (20 mol %)

-

1,2-Dichloroethane (DCE) (917 μL)

-

Deuterium oxide (D₂O) (83 μL, 20 equiv)

-

Reaction tube with a Teflon-lined screw cap

-

Nitrogen gas supply

-

Syringe

-

Magnetic stirrer and stir plate

-

Heating block or oil bath

Procedure:

-

Reaction Setup: To a reaction tube, add the indole substrate, [Cp*IrCl₂]₂, and AgNTf₂.

-

Inert Atmosphere: Seal the reaction tube with a Teflon-lined screw cap, then evacuate and purge with nitrogen gas (repeat this cycle three times).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add 1,2-dichloroethane and deuterium oxide via syringe.

-

Reaction Conditions: Seal the reaction tube with parafilm and place it in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture for 20 hours.

-

Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by column chromatography.

Causality of Experimental Choices:

-

The iridium complex is the primary catalyst for the C-H activation process.

-

Silver Triflimide acts as a halide scavenger, reacting with the chloride ligands on the iridium catalyst to generate a more catalytically active cationic iridium species. The non-coordinating nature of the triflimide anion is crucial here, as it does not occupy the vacant coordination site on the iridium, allowing the substrate to bind.

-

D₂O serves as the deuterium source for the isotopic exchange.

-

1,2-Dichloroethane is a suitable solvent that dissolves the reactants and is stable at the reaction temperature.

-

The reaction is performed under an inert nitrogen atmosphere to prevent the degradation of the catalysts and reactants by oxygen or moisture from the air.

Diagram of the Catalytic Cycle

Caption: Proposed catalytic cycle for the deuteration of indoles.

Applications in Materials Science

Beyond organic synthesis, Silver Triflimide plays a crucial role in the development of advanced materials.

Perovskite Solar Cells: A Key Dopant

In the field of photovoltaics, Silver Triflimide is used as a p-type dopant for hole-transport materials in perovskite solar cells.[2] Doping enhances the conductivity of the hole-transport layer, facilitating efficient extraction of charge carriers and improving the overall power conversion efficiency and stability of the solar cell.

Experimental Workflow: Fabrication of a Perovskite Solar Cell

Objective: To fabricate a perovskite solar cell incorporating a Silver Triflimide-doped hole-transport layer.

Materials:

-

FTO-coated glass substrate

-

Titanium dioxide (TiO₂) precursor solution

-

Perovskite precursor solution (e.g., CH₃NH₃PbI₃)

-

Hole-transport material (HTM) solution (e.g., spiro-MeOTAD)

-

This compound (AgNTf₂) solution in a suitable solvent

-

Gold or carbon for the counter electrode

-

Spin coater

-

Hot plate

-

Thermal evaporator

Procedure:

-

Substrate Preparation: Clean the FTO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ onto the FTO substrate by spin coating, followed by annealing at high temperature. Then, deposit a mesoporous TiO₂ layer and anneal.

-

Perovskite Layer Deposition: Infiltrate the mesoporous TiO₂ layer with the perovskite precursor solution by spin coating, followed by annealing to form the crystalline perovskite absorber layer.

-

Hole-Transport Layer (HTL) Deposition: Prepare the HTM solution containing spiro-MeOTAD and add the Silver Triflimide solution as a p-type dopant. Spin-coat the doped HTM solution onto the perovskite layer.

-

Counter Electrode Deposition: Deposit the gold or carbon counter electrode by thermal evaporation.

-

Characterization: Characterize the photovoltaic performance of the fabricated solar cell under simulated sunlight.

Causality of Experimental Choices:

-

The layered structure (ETL/Perovskite/HTL) is designed to facilitate charge separation and transport. Electrons are extracted by the ETL (TiO₂) and holes by the HTL.

-

Doping the HTM with Silver Triflimide increases the number of charge carriers (holes) in the layer, thereby improving its conductivity. This leads to more efficient hole extraction from the perovskite layer and reduces charge recombination at the perovskite/HTL interface.

-

The choice of spiro-MeOTAD is due to its suitable energy levels that align well with the perovskite layer for efficient hole transport.

-

Gold or carbon are used as the counter electrode due to their high conductivity and stability.

Diagram of Perovskite Solar Cell Fabrication Workflow

Caption: A simplified workflow for the fabrication of a perovskite solar cell.

Nanotechnology: Precursor for Silver Nanoparticles

Silver Triflimide can also serve as a precursor for the synthesis of silver nanoparticles.[2] The choice of the silver salt can influence the size, shape, and stability of the resulting nanoparticles.

Experimental Protocol: Synthesis of Silver Nanoparticles

Objective: To synthesize silver nanoparticles using Silver Triflimide as the silver precursor.

Materials:

-

This compound (AgNTf₂)

-

Sodium borohydride (NaBH₄)

-

Sodium citrate

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and flasks

Procedure:

-

Precursor Solution: Prepare an aqueous solution of Silver Triflimide.

-

Stabilizer Addition: Add an aqueous solution of sodium citrate to the silver triflimide solution with stirring. Sodium citrate acts as a stabilizing agent to prevent the agglomeration of the nanoparticles.

-

Reduction: While vigorously stirring, rapidly add a freshly prepared, ice-cold aqueous solution of sodium borohydride. A color change to yellow or brown indicates the formation of silver nanoparticles.

-

Stirring: Continue stirring for a designated period to ensure the completion of the reaction and stabilization of the nanoparticles.

-

Characterization: Characterize the synthesized silver nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution).

Causality of Experimental Choices:

-

Sodium borohydride is a strong reducing agent that rapidly reduces Ag⁺ ions to Ag⁰ atoms, which then nucleate and grow into nanoparticles.

-

Sodium citrate acts as a capping agent, adsorbing to the surface of the nanoparticles and preventing them from aggregating due to van der Waals forces. The citrate ions provide electrostatic repulsion between the particles.

-

The rapid addition of the reducing agent promotes the formation of a large number of small nuclei, leading to smaller and more monodisperse nanoparticles.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also harmful to aquatic life.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is moisture and light sensitive, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dark place.

Conclusion

This compound is a reagent of significant importance with a broad spectrum of applications. Its unique properties, stemming from the combination of a silver cation and a non-coordinating triflimide anion, make it an invaluable tool for chemists in both academia and industry. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and key applications, complete with detailed experimental protocols. By understanding the principles behind its use and adhering to safe handling practices, researchers can fully harness the potential of this versatile compound to drive innovation in their respective fields.

References

- 1. Sliver bis(trifluoromethane sulfonimide) | 189114-61-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C2AgF6NO4S2 | CID 11383651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface treatment via Li-bis-(trifluoromethanesulfonyl) imide to eliminate the hysteresis and enhance the efficiency of inverted perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of Silver Bis(trifluoromethanesulfonyl)imide (AgTFSI)

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Silver Bis(trifluoromethanesulfonyl)imide

This compound, also known as Silver triflimide (AgTFSI), is a silver-based salt with the molecular formula C₂AgF₆NO₄S₂ and a molecular weight of approximately 388.0 g/mol .[1][2][3] This off-white solid has garnered significant attention across various scientific domains due to its unique combination of properties.[1] It is recognized for its excellent thermal stability and solubility in organic solvents, making it a versatile reagent in advanced materials and chemical synthesis.[1]

Key applications for AgTFSI include its use as a highly effective catalyst in organic synthesis, a p-type dopant for enhancing the efficiency of perovskite and dye-sensitized solar cells, an electrolyte component in lithium-ion batteries, and a precursor for the fabrication of silver nanoparticles.[1][4][5][6] Given its utility in processes that may involve elevated temperatures, such as in materials fabrication or as a catalyst in demanding reaction conditions, a thorough understanding of its thermal stability and decomposition pathway is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the thermal behavior of AgTFSI, grounded in established analytical techniques and safety protocols.

Methodologies for Thermal Characterization

To rigorously evaluate the thermal properties of a compound like AgTFSI, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information, painting a complete picture of the material's response to heat.

-

Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[7][8] For AgTFSI, TGA is crucial for determining the onset temperature of decomposition, identifying the number of decomposition steps, and quantifying the residual mass, which helps in elucidating the final decomposition products.[7][9]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, and glass transitions.[12] For AgTFSI, DSC precisely identifies the melting point and can reveal the exothermic or endothermic nature of its decomposition.

The logical workflow for a comprehensive thermal analysis integrates these techniques to correlate physical transitions with mass loss events.

Thermal Profile of AgTFSI: Stability and Decomposition Pathway

AgTFSI is noted for its high thermal stability, a characteristic largely imparted by the robust bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion.[1][13] The analysis of its thermal behavior reveals distinct events corresponding to melting and subsequent decomposition.

Melting Point and Phase Transition

DSC analysis confirms that AgTFSI has a sharp, well-defined melting point. Various sources report this value to be between 248.8 °C and 249 °C .[1][14] This is an endothermic process, observable as a distinct peak in a DSC thermogram, indicating the transition from a solid to a liquid state without mass loss.

Decomposition Onset and Profile

Ionic liquids and salts containing the TFSI⁻ anion are known to be thermally stable, often exhibiting decomposition temperatures well above 350 °C.[13] TGA analysis of AgTFSI shows that significant mass loss begins to occur at temperatures exceeding its melting point. The decomposition is not a simple one-step process but involves the breakdown of the complex anion and the reduction of the silver cation.

The proposed decomposition pathway involves the fragmentation of the C-S and S-N bonds within the TFSI⁻ anion. This process releases a variety of volatile, gaseous byproducts. The final, non-volatile product is expected to be metallic silver.

Quantitative Data Summary

The key physical and thermal properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Synonyms | Silver triflimide, AgNTf₂ | [1][2][4][15] |

| Molecular Formula | C₂AgF₆NO₄S₂ | [1][2][3] |

| Molecular Weight | ~388.0 g/mol | [1][2][3][14] |

| Appearance | Off-white solid | [1] |

| CAS Number | 189114-61-2 | [1][14][15] |

| Melting Point | 248.8 - 249 °C | [1][14] |

| Thermal Stability | High; decomposition occurs above the melting point. | [1][13] |

Experimental Protocols for Thermal Analysis

To ensure trustworthy and reproducible results, the following detailed protocols for TGA and DSC analysis of AgTFSI are provided. These protocols are designed as self-validating systems by incorporating baseline calibration and standardized parameters.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Preparation & Calibration:

-

Ensure the TGA microbalance is calibrated according to the manufacturer's specifications.

-

Perform a baseline run with an empty platinum or alumina crucible under the same experimental conditions to be used for the sample. This corrects for any instrumental drift.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of AgTFSI into the tared TGA crucible.

-

Causality: Using a small sample mass minimizes thermal gradients within the sample, ensuring a more uniform temperature distribution and sharper decomposition events.

-

-

TGA Method Parameters:

-

Atmosphere: High-purity nitrogen or argon gas.

-

Flow Rate: 20-50 mL/min.

-

Causality: An inert atmosphere is critical to study the intrinsic thermal decomposition without interference from oxidative processes. The gas flow efficiently removes volatile decomposition products from the furnace.

-

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

-

Quantify the residual mass at the end of the experiment and compare it to the theoretical percentage of silver in the original compound.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation & Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

-

Perform a baseline run with two empty, hermetically sealed aluminum pans.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of AgTFSI into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Causality: Hermetic sealing prevents any mass loss due to sublimation or early decomposition from affecting the heat flow measurement, ensuring that only thermal transitions are recorded.

-

-

DSC Method Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

Causality: The temperature range is selected to bracket the known melting point and the initial onset of decomposition.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Identify the endothermic peak corresponding to melting. Determine the onset temperature, peak temperature, and the enthalpy of fusion (ΔHf) by integrating the peak area.

-

Observe any exothermic events at higher temperatures that may correspond to decomposition.

-

Safety, Handling, and Storage

Proper handling of AgTFSI is crucial due to its hazardous nature.

-

Hazards: AgTFSI is classified as corrosive and causes severe skin burns and eye damage (Skin Corrosion 1B).[2][5][6]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a face shield.[5][6] Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is at or below -4 °C.[1] It falls under Storage Class 8A for combustible, corrosive hazardous materials.[5][6]

Conclusion

This compound is a thermally robust material, stable up to its melting point of approximately 249 °C. Its decomposition profile at higher temperatures is complex, involving the breakdown of the TFSI⁻ anion and resulting in metallic silver as the final residue. The analytical methodologies of TGA and DSC are essential tools for characterizing these thermal events precisely. For researchers and developers utilizing AgTFSI in high-temperature applications, a comprehensive understanding of this thermal behavior is critical for process optimization, ensuring product integrity, and maintaining safe laboratory practices.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C2AgF6NO4S2 | CID 11383651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Silver triflimide | C2AgF6NO4S2 | CID 15975413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 189114-61-2 [sigmaaldrich.com]

- 7. Thermal Analysis, TGA Services | Volatiles | EAG Laboratories [eag.com]

- 8. Thermogravimetric analysis | PPTX [slideshare.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.abo.fi [web.abo.fi]

- 11. ir.uitm.edu.my [ir.uitm.edu.my]

- 12. mdpi.com [mdpi.com]

- 13. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion | MDPI [mdpi.com]

- 14. This compound 97 189114-61-2 [sigmaaldrich.com]

- 15. Sliver bis(trifluoromethane sulfonimide) | 189114-61-2 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Silver Bis(trifluoromethanesulfonyl)imide (AgTFSI) in Organic Solvents

Welcome to this in-depth technical guide on the solubility of silver bis(trifluoromethanesulfonyl)imide, a compound of increasing significance for researchers, scientists, and drug development professionals. In my experience, a thorough understanding of a reagent's solubility is paramount to its effective and reproducible application. This guide moves beyond simple data presentation to provide a foundational understanding of the principles governing the dissolution of this unique silver salt. We will delve into the "why" behind its solubility characteristics, empowering you to make informed decisions in your experimental designs.

Part 1: Fundamental Properties of this compound (AgTFSI)

Chemical Identity and Physical Characteristics

This compound, also known as silver triflimide, is a white to off-white solid with the chemical formula C₂AgF₆NO₄S₂ and a molecular weight of approximately 388.01 g/mol .[1] It is characterized by a relatively high melting point, typically around 249 °C.[2] This salt is notable for its excellent thermal stability and, most importantly for this guide, its remarkable solubility in a wide array of organic solvents.[2]

Table 1: Physicochemical Properties of this compound (AgTFSI)

| Property | Value | Reference(s) |

| Synonyms | Silver triflimide, AgNTf₂, Silver(I) bis(trifluoromethanesulfonyl)imide | [1][2] |

| CAS Number | 189114-61-2 | [2] |

| Molecular Formula | C₂AgF₆NO₄S₂ | [1][2] |

| Molecular Weight | ~388.01 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~249 °C | [2] |

The Unique Nature of the Bis(trifluoromethanesulfonyl)imide (TFSI) Anion

The exceptional solubility of AgTFSI in organic media can be largely attributed to the properties of its anion, bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂⁻). The TFSI anion is a classic example of a weakly coordinating anion. This characteristic arises from the extensive delocalization of the negative charge across the two sulfonyl groups and the nitrogen atom, facilitated by the strongly electron-withdrawing trifluoromethyl groups.

This charge delocalization has two significant consequences for solubility:

-

Weak Ion Pairing: The diffuse negative charge on the TFSI anion leads to weaker electrostatic interactions with the silver cation (Ag⁺) in the crystal lattice. This lower lattice energy means that less energy is required to break apart the ionic crystal and solvate the individual ions.

-

Favorable Solvent Interactions: The large, non-polarizable surface of the TFSI anion, dominated by fluorine atoms, interacts favorably with a wide range of organic solvents, particularly those that are polar and aprotic.

Part 2: Qualitative and Quantitative Solubility of AgTFSI

General Solubility Profile

AgTFSI is widely recognized for its excellent solubility in many organic solvents.[2] This property distinguishes it from many other silver salts, such as silver halides (with the exception of AgF), which are notoriously insoluble in most organic media. The unique properties of the TFSI anion, as discussed above, are the primary driver for this enhanced solubility.

Quantitative Solubility Data

Table 2: Quantitative and Qualitative Solubility of AgTFSI in Select Organic Solvents

| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL | Not Specified | [3] |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble (forms an adduct) | Not Specified | |

| Water | H₂O | Polar Protic | Soluble | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Insoluble | Not Specified | [4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble | Not Specified | [4] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Modestly Soluble | Not Specified | [4] |

| Chloroform | CHCl₃ | Polar Aprotic | Modestly Soluble | Not Specified | [4] |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [4] |

It is important to note that the term "soluble" is often used qualitatively in the literature. For applications requiring precise concentrations, it is highly recommended that researchers determine the solubility of AgTFSI in their specific solvent system experimentally.

Factors Influencing Solubility: A Mechanistic Perspective

The dissolution of AgTFSI in an organic solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes. A negative ΔG, favoring dissolution, is achieved through a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): These solvents are generally excellent choices for dissolving AgTFSI. They possess large dipole moments, allowing them to effectively solvate the Ag⁺ cation. The interaction between the lone pairs on the oxygen or nitrogen atoms of the solvent and the silver cation is a key stabilizing factor. The large, polarizable TFSI anion is also well-solvated by these solvents through dipole-dipole interactions. The formation of a stable acetonitrile adduct with AgTFSI is a strong indicator of a favorable solvation energy.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While AgTFSI is generally soluble in polar protic solvents, the interactions are more complex. These solvents can solvate both the cation and the anion through hydrogen bonding. However, the strong hydrogen bonding network of the solvent itself must be disrupted, which requires an energy input.

-

Non-Polar Solvents (e.g., Toluene, Hexane): AgTFSI is expected to have very low solubility in non-polar solvents. These solvents lack the ability to effectively solvate the Ag⁺ cation and the polar functionalities of the TFSI anion. The energy required to overcome the lattice energy of the salt is not compensated by favorable solute-solvent interactions.

Part 3: Practical Guidance for the Researcher

Solvent Selection Workflow

The choice of solvent is critical for the success of any experiment involving AgTFSI. The following workflow provides a logical approach to selecting an appropriate solvent.

Caption: A logical workflow for selecting an appropriate solvent for applications involving AgTFSI.

Experimental Protocol for Gravimetric Solubility Determination

For applications requiring precise knowledge of AgTFSI solubility, the following gravimetric method is a reliable and self-validating approach.

Objective: To determine the mass of AgTFSI that dissolves in a given volume of an organic solvent at a specified temperature to form a saturated solution.

Materials:

-

This compound (AgTFSI)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flask

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Rotary evaporator or vacuum oven

Workflow Diagram:

Caption: Step-by-step workflow for the experimental determination of AgTFSI solubility.

Detailed Procedure:

-

Preparation: Ensure all glassware is clean and dry. The solvent should be anhydrous, as water can influence the solubility.

-

Sample Preparation: To a series of glass vials, add a known volume of the organic solvent. Add an excess of AgTFSI to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid.

-

Mass Determination of Solution: Immediately cap the vial containing the filtered saturated solution and weigh it to determine the mass of the solution.

-

Solvent Evaporation: Remove the solvent from the vial using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature. Ensure all the solvent has been removed.

-

Mass Determination of Solute: Once the solvent is completely evaporated, weigh the vial containing the dried AgTFSI. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved AgTFSI.

-

Calculation: The solubility can be calculated in various units, such as g/L or mol/L, from the mass of the dissolved AgTFSI and the initial volume of the solvent.

Part 4: Applications of AgTFSI Enabled by its Solubility

The high solubility of AgTFSI in organic solvents is a key enabler for its diverse applications in modern chemistry.

-

Catalysis: In organic synthesis, AgTFSI is often used as a Lewis acid catalyst.[2] Its solubility in common reaction media allows for homogeneous catalysis, leading to milder reaction conditions and improved selectivity compared to heterogeneous catalysts. For instance, it is employed in C-C and C-X bond-forming reactions.

-

Materials Science: The solubility of AgTFSI is crucial for its use as a p-type dopant in the fabrication of organic electronic devices, such as perovskite solar cells and organic light-emitting diodes (OLEDs).[5] It can be dissolved in the same solvents as the active organic materials, allowing for simple solution-based processing techniques like spin-coating.

-

Electrochemistry: In the field of electrochemistry, AgTFSI's ability to dissolve in organic carbonate solvents makes it a useful electrolyte salt for non-aqueous battery systems.[2]

Part 5: Conclusion

This compound is a versatile and valuable reagent whose utility is greatly enhanced by its excellent solubility in a wide range of organic solvents. This property, stemming from the unique characteristics of the weakly coordinating TFSI anion, allows for its application in homogeneous catalysis, solution-processed electronic devices, and electrochemical systems. While a comprehensive quantitative solubility dataset is not yet fully established in the literature, this guide provides the foundational knowledge and practical protocols for researchers to confidently select and utilize AgTFSI in their work, and to determine its solubility in their specific systems of interest.

Part 6: References

-

This compound (Silver triflimide) | Biochemical Reagent. (n.d.). MedChemExpress. --INVALID-LINK--

-

This compound - Chem-Impex. (n.d.). Chem-Impex International. --INVALID-LINK--

-

This compound (Silver triflimide) | Biochemical Reagent. (n.d.). Selleck Chemicals. --INVALID-LINK--

-

Coordination chemistry of the bis(trifluoromethylsulfonyl)imide anion: molecular interactions in room temperature ionic liquids. (n.d.). Royal Society of Chemistry. --INVALID-LINK--

-

Reaction Chemistry of Silver(I) Trifluoromethanesulfonate Complexes of Nitrogen-Confused C-Scorpionates. (2018). PubMed. --INVALID-LINK--

-

Reaction Chemistry of Silver(I) Trifluoromethanesulfonate Complexes of Nitrogen-Confused C-Scorpionates. (2018). e-Publications@Marquette. --INVALID-LINK--

-

This compound | C2AgF6NO4S2 | CID 11383651. (n.d.). PubChem. --INVALID-LINK--

-

This compound 97% | 189114-61-2. (n.d.). Sigma-Aldrich. --INVALID-LINK--

References

A Comprehensive Technical Guide to the Moisture and Light Sensitivity of Silver Bis(trifluoromethanesulfonyl)imide for Researchers and Drug Development Professionals

Foreword: Understanding the Duality of a Powerful Catalyst

Silver bis(trifluoromethanesulfonyl)imide, often abbreviated as Ag(NTf₂) or silver triflimide, has emerged as a highly versatile and powerful Lewis acid catalyst in modern organic synthesis and materials science.[1][2] Its utility in promoting a wide range of chemical transformations, from C-H activation reactions to the synthesis of complex molecules for pharmaceutical development, is well-documented.[1][3] Furthermore, its unique properties make it a valuable component in the formulation of ionic liquids and as a p-type dopant in advanced materials like perovskite solar cells.[4] However, the very properties that make Ag(NTf₂) so effective also render it susceptible to environmental factors. This guide provides an in-depth exploration of the moisture and light sensitivity of Ag(NTf₂), offering not just procedural instructions, but a foundational understanding of the chemical principles at play. By mastering the handling and storage of this potent reagent, researchers can unlock its full potential while ensuring the integrity and reproducibility of their results.

The Chemical Nature of this compound: A Tale of Two Ions

To comprehend the sensitivities of Ag(NTf₂), it is essential to consider the distinct characteristics of its constituent ions: the silver cation (Ag⁺) and the bis(trifluoromethanesulfonyl)imide anion (NTf₂⁻).

-

The Silver Cation (Ag⁺): The Ag⁺ ion is a soft Lewis acid, readily interacting with soft Lewis bases. This property is central to its catalytic activity. However, it is also susceptible to reduction to its metallic form (Ag⁰), a process that can be initiated by light. Furthermore, the silver cation can coordinate with water molecules, which can impact its chemical environment and reactivity.

-

The Bis(trifluoromethanesulfonyl)imide Anion (NTf₂⁻): The NTf₂⁻ anion is a large, non-coordinating anion with a diffuse negative charge.[4] This delocalization of charge across the two trifluoromethanesulfonyl groups makes it exceptionally stable and weakly nucleophilic.[4] The NTf₂⁻ anion is known for its high thermal and electrochemical stability and is generally considered to be hydrophobic and resistant to hydrolysis.[5][6]

The sensitivities of Ag(NTf₂) arise primarily from the reactivity of the silver cation, while the stability of the NTf₂⁻ anion plays a crucial role in the overall properties of the salt.

Moisture Sensitivity: The Hygroscopic Nature of Ag(NTf₂)

Multiple chemical suppliers explicitly label this compound as "hygroscopic" and "moisture-sensitive".[7][8] This indicates that the compound has a tendency to absorb moisture from the atmosphere.

The Mechanism of Moisture Interaction

While the NTf₂⁻ anion is hydrophobic, the Ag⁺ cation can act as a Lewis acid and interact with water molecules, which are Lewis bases. This interaction likely leads to the formation of hydrates, where water molecules coordinate to the silver center. The exact stoichiometry of these hydrates is not well-documented in readily available literature, but the process can be represented conceptually as:

Ag(NTf₂) (s) + nH₂O (g) ⇌ Ag(H₂O)ₙ(NTf₂) (s)

This absorption of water can have several detrimental effects on the compound and its performance in reactions.

Consequences of Moisture Exposure

-

Physical Changes: The absorption of moisture can cause the fine, crystalline powder of Ag(NTf₂) to clump or cake, making it difficult to weigh and dispense accurately.[8] In more severe cases, it may lead to the formation of a viscous liquid or even complete deliquescence.

-

Impact on Catalytic Activity: For reactions that require strictly anhydrous conditions, the introduction of water via hydrated Ag(NTf₂) can be detrimental. Water can compete with the substrate for coordination to the Ag⁺ catalyst, potentially inhibiting the desired reaction. It can also participate in side reactions, leading to the formation of byproducts and reduced yields.

-

Alteration of Solubility: The presence of coordinated water molecules can alter the solubility profile of Ag(NTf₂), potentially affecting its behavior in different organic solvents.

Data on Moisture Sensitivity

| Parameter | Observation | Implication for Researchers |

| Physical Appearance | White to off-white crystalline solid. | Any deviation from a free-flowing powder, such as clumping or discoloration, may indicate moisture absorption. |

| Hygroscopicity | Explicitly stated by suppliers. | Strict adherence to anhydrous handling techniques is mandatory. |

| Solubility in Water | Soluble.[9] | This highlights the affinity of the salt for water and underscores the need to prevent exposure. |

Experimental Protocol: Handling and Storage of Ag(NTf₂) to Mitigate Moisture Sensitivity

This protocol is designed to be a self-validating system, ensuring the integrity of the reagent through rigorous exclusion of atmospheric moisture.

Objective: To safely and effectively handle and store Ag(NTf₂) to prevent moisture-induced degradation.

Materials:

-

This compound (in its original, sealed container)

-

Inert atmosphere glove box with low oxygen and moisture levels (<1 ppm)

-

Dry, clean glass vials with PTFE-lined caps

-

Spatulas and weighing paper (pre-dried in an oven)

-

Anhydrous solvents (if preparing solutions)

-

Schlenk line and appropriate glassware (for handling outside a glove box)

Procedure:

-

Preparation (Inside the Glove Box):

-

Before introducing the Ag(NTf₂) container, ensure the glove box atmosphere is stable and within specification for moisture and oxygen content.

-

Bring the sealed container of Ag(NTf₂) into the glove box antechamber and allow it to equilibrate with the inert atmosphere for at least 30 minutes. This prevents temperature gradients that can draw in atmospheric moisture upon opening.

-

Place pre-dried spatulas, weighing paper, and vials inside the glove box.

-

-

Aliquotting and Weighing:

-

Inside the glove box, carefully open the main container of Ag(NTf₂).

-

Observe the appearance of the solid. It should be a free-flowing powder.

-

Quickly and carefully weigh the desired amount of Ag(NTf₂) onto the weighing paper.

-

Transfer the weighed solid into a pre-labeled, dry vial.

-

Tightly seal the vial with a PTFE-lined cap.

-

Immediately and securely close the main container of Ag(NTf₂).

-

-

Storage:

-

Store the main container and any aliquoted vials in a desiccator inside the glove box.

-

For long-term storage, the sealed container should be kept in a freezer at -20°C, protected from light.[1] Before use, the container must be allowed to warm to ambient temperature in a desiccator before being brought into the glove box to prevent condensation.

-

-

Handling Outside a Glove Box (Schlenk Line Technique):

-

If a glove box is unavailable, handling must be performed under a positive pressure of a dry, inert gas (e.g., argon or nitrogen) using a Schlenk line.

-

The Ag(NTf₂) should be in a Schlenk flask.

-

The flask should be evacuated and backfilled with inert gas at least three times to remove atmospheric moisture and oxygen.

-

Transfers of the solid or solutions should be done using techniques that maintain the inert atmosphere, such as a solids addition tube or cannula transfer for solutions.

-

Diagram of Workflow for Handling Hygroscopic Ag(NTf₂)

Caption: Workflow for handling hygroscopic Ag(NTf₂) in an inert atmosphere glovebox.

Light Sensitivity: The Photochemical Reactivity of Ag(NTf₂)

The sensitivity of silver salts to light is a well-known phenomenon, forming the basis of traditional photography.[10] Ag(NTf₂), being a silver salt, is also susceptible to light-induced degradation.[1]